3-Bromo-2-isopropoxypyridine

Regioselective cross-coupling Medicinal chemistry building blocks Heteroaryl halide reactivity

3-Bromo-2-isopropoxypyridine (CAS 717843-55-5) is a disubstituted pyridine derivative bearing a bromine atom at the 3-position and an isopropoxy group at the 2-position, with molecular formula C₈H₁₀BrNO and molecular weight 216.08 g·mol⁻¹. Its predicted boiling point is 222.9 °C (760 mmHg) and ACD/LogP is 3.03.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 717843-55-5
Cat. No. B1291406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-isopropoxypyridine
CAS717843-55-5
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC=N1)Br
InChIInChI=1S/C8H10BrNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3
InChIKeyUHQQSDAMSSVOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-isopropoxypyridine (CAS 717843-55-5): A Positionally Defined Pyridine Building Block for Kinase-Targeted Synthesis and Procurement


3-Bromo-2-isopropoxypyridine (CAS 717843-55-5) is a disubstituted pyridine derivative bearing a bromine atom at the 3-position and an isopropoxy group at the 2-position, with molecular formula C₈H₁₀BrNO and molecular weight 216.08 g·mol⁻¹ . Its predicted boiling point is 222.9 °C (760 mmHg) and ACD/LogP is 3.03 . The compound is primarily deployed as a halogenated heteroaromatic intermediate in medicinal chemistry programs targeting ATP-competitive kinase inhibitors, including PI3K and ATR kinases, where the 2-isopropoxy group serves both as a steric directing element and a modulator of electron density on the pyridine ring [1].

Why 3-Bromo-2-isopropoxypyridine (CAS 717843-55-5) Cannot Be Replaced by Other Bromo-isopropoxypyridine Isomers in Regioselective Synthetic Sequences


Isomeric bromo-isopropoxypyridines sharing the identical molecular formula C₈H₁₀BrNO are not functionally interchangeable. The bromine substitution position on the pyridine ring dictates the electronic activation profile and steric accessibility for transition-metal-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig aminations, directly controlling the regiochemical outcome of C–C and C–N bond formation . Furthermore, the 2-isopropoxy substituent ortho to the ring nitrogen introduces steric bulk that suppresses undesired α-lithiation side reactions relative to less hindered alkoxy analogs [1]. Therefore, selection of the precise 3-bromo-2-isopropoxy isomer is mandatory rather than optional for synthetic routes requiring halogen displacement exclusively at the pyridine 3-position while preserving the 2-isopropoxy directing group.

3-Bromo-2-isopropoxypyridine (CAS 717843-55-5): Head-to-Head Comparative Evidence vs. 4-Bromo, 5-Bromo, and Halo-Analog Isomers


Regiochemical Identity: The Bromine at C-3 Is Not Replicable by the 4-Bromo or 5-Bromo Isomers

3-Bromo-2-isopropoxypyridine (target) carries the bromine leaving group at the pyridine C-3 position. The closest in-class isomers, 4-Bromo-2-isopropoxypyridine (CAS 1142194-24-8) and 5-Bromo-2-isopropoxypyridine (CAS 870521-31-6), bear bromine at the C-4 and C-5 positions, respectively . These positional isomers are constitutionally distinct compounds that yield entirely different regioisomeric products upon palladium-catalyzed coupling, making substitution impossible when a specific vector of elaboration from the pyridine 3-position is required.

Regioselective cross-coupling Medicinal chemistry building blocks Heteroaryl halide reactivity

Synthetic Accessibility and Isolated Yield vs. 4-Bromo-2-isopropoxypyridine

The synthesis of the target compound via direct bromination of 2-isopropoxypyridine with Br₂ in the presence of a Lewis acid catalyst proceeds with an optimized yield of approximately 80% . For the 4-bromo isomer (4-Bromo-2-isopropoxypyridine), a patent procedure reacting 4-bromo-2-fluoropyridine with KOtBu in anhydrous isopropanol at 80 °C for 3 hours provides an isolated yield of 83% after silica gel chromatography . Although the yields are numerically close (~80% vs. 83%), the synthetic routes are fundamentally different (direct electrophilic bromination vs. nucleophilic aromatic substitution of a fluoropyridine) and require distinct starting materials (2-isopropoxypyridine vs. 4-bromo-2-fluoropyridine), which affects cost, scalability, and impurity profiles.

Synthetic yield comparison Bromination methodology Process chemistry procurement

Physical-Chemical Property Differentiation: Boiling Point and Lipophilicity vs. 5-Bromo-2-isopropoxypyridine

The target compound exhibits a predicted boiling point of 222.9 ± 20.0 °C (760 mmHg), a computed ACD/LogP of 3.03, and a flash point of 88.6 ± 21.8 °C . In contrast, 5-Bromo-2-isopropoxypyridine has a predicted boiling point of 228.3 ± 20.0 °C and a flash point of 91.9 ± 21.8 °C . The lower boiling point and flash point of the target compound reflect the ortho-isopropoxy substitution pattern that reduces intermolecular dipole–dipole interactions compared to the 5-bromo para-substituted analog.

Physicochemical property profiling Chromatographic purification Pre-formulation solubility

Commercial Purity and QC Standardization: GC Purity vs. HPLC Purity Benchmarking Among Bromo-isopropoxypyridine Isomers

Multiple catalog suppliers offer the target compound at a minimum purity of 98% by GC with moisture ≤0.5%, and production scale up to kilograms [1]. The 5-isomer (3-Bromo-5-isopropoxypyridine, CAS 212332-40-6) is commonly specified at 98% by HPLC [2]. GC-based purity determination for the target compound reflects its thermal stability and volatility advantage, enabling a simpler and more cost-effective QC release method compared to HPLC, which is required for less volatile isomer analogs.

Quality control specifications Analytical method comparison GMP raw material procurement

Superior Reactivity of 2-Isopropoxy-3-halopyridine Scaffolds in Pyridyne Cycloaddition Versus Unsubstituted Pyridines

In a direct experimental comparison, 2-isopropoxy-3-chloropyridine (a close chloro analog of the target compound) was converted via lithiation/elimination to a 2-isopropoxy-3,4-pyridyne intermediate and trapped with furan in a Diels–Alder reaction, yielding the cycloadduct in 66–89% yield [1]. In contrast, unsubstituted 3-chloropyridine treated with LDA and furan gave only 19% of the corresponding adduct, with extensive polymerization [1]. The 2-isopropoxy group stabilizes the pyridyne intermediate by donating electron density into the ring while its steric bulk suppresses competing nucleophilic addition and α-lithiation pathways. Although the published data use the 3-chloro derivative, the analogous 3-bromo scaffold (target compound) is expected to exhibit even higher reactivity due to the superior leaving-group ability of bromide versus chloride in the elimination step .

Pyridyne Diels–Alder cycloaddition Steric directing group effects Heteroaryne intermediate stabilization

Patent-Documented Utility as a Core Intermediate for PI3K and ATR Kinase Inhibitor Synthesis

The 2-isopropoxypyridine scaffold is a recurring structural motif in patent disclosures covering inhibitors of phosphoinositide 3-kinase (PI3K) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, where the isopropoxy substituent often occupies a solvent-exposed region while the 3-bromo position serves as a derivatization handle for introducing elaborated substituents [1]. Patent JP5520831B2 explicitly lists 2-isopropoxypyridine-based compounds within its PI3K inhibitor claims, and WO2010/071837 and related filings embed this scaffold class in ATR inhibitor composition-of-matter claims [2]. While the parent bromo intermediate itself is not a final drug substance, its repeated appearance across independent patent families from multiple assignees indicates a shared medicinal chemistry design principle that is unlikely to be satisfied by isomerically different or non-isopropoxy analogs.

PI3K inhibitor intermediate ATR kinase inhibitor synthesis Pharmaceutical patent landscape

Procurement-Relevant Application Scenarios for 3-Bromo-2-isopropoxypyridine (CAS 717843-55-5) Based on Differentiated Evidence


Suzuki–Miyaura Cross-Coupling at the Pyridine C-3 Position for Kinase Inhibitor Fragment Elaboration

In kinase inhibitor programs where a 2-isopropoxypyridine core must be elaborated exclusively at the 3-position, the target compound provides a single reactive handle for palladium-catalyzed coupling with aryl- or heteroaryl-boronic acids. The bromine at C-3, activated by the ortho-isopropoxy electron-donating group, participates in Suzuki–Miyaura coupling to generate C-3 arylated products that cannot be accessed with the 4-bromo or 5-bromo isomers [1]. This is directly relevant to PI3K and ATR inhibitor scaffolds, where the substitution vector from C-3 is embedded in patent-validated SAR .

Buchwald–Hartwig C–N Bond Formation for Aminopyridine Library Synthesis

The 3-bromo position of the target compound is amenable to Buchwald–Hartwig amination, enabling installation of primary or secondary amines at C-3. The isopropoxy group ortho to the ring nitrogen does not interfere with the catalytic cycle due to its steric shielding of the nitrogen lone pair from undesired catalyst coordination, as evidenced by the general utility of 2-alkoxy-3-halopyridines in palladium-catalyzed aminations [1]. This contrasts with 2-unsubstituted 3-bromopyridines, where the exposed pyridine nitrogen can coordinate palladium and poison the catalyst in amination reactions.

Heteroaryne-Mediated Cycloaddition for Complex Polycyclic Scaffold Construction

The 2-isopropoxy-3-bromopyridine architecture is uniquely suited for generating 2-alkoxy-3,4-pyridyne intermediates via halogen–metal exchange and elimination. Experimental evidence with the chloro analog demonstrates that the 2-isopropoxy group stabilizes the pyridyne and suppresses polymerization, delivering Diels–Alder cycloadducts in 66–89% yield versus 19% for unsubstituted pyridines [1]. The bromo derivative (target compound) is expected to exhibit even more facile elimination than the chloro analog due to the superior leaving-group ability of bromide , making it the preferred precursor for pyridyne-based fragment coupling strategies.

Process Chemistry Scale-Up Supported by GC-Release Quality Control

For medicinal chemistry groups transitioning lead compounds to preclinical development, the target compound's commercial availability at multi-kilogram scale with GC-based purity specification (≥98% GC, ≤0.5% moisture) [1] offers a practical procurement advantage. The lower boiling point (222.9 °C) relative to isomeric bromo-isopropoxypyridines (228.3–241 °C) simplifies volatile impurity removal during downstream processing, and GC release provides faster batch turnaround compared to HPLC-based QC. These factors reduce procurement cycle time and analytical burden in GLP supply chains.

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